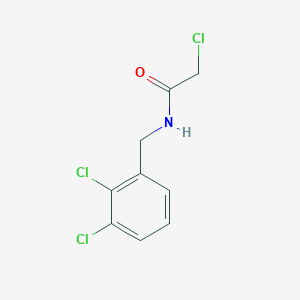

2-Chloro-N-(2,3-dichloro-benzyl)-acetamide

CAS No.: 172547-66-9

Cat. No.: VC8247460

Molecular Formula: C9H8Cl3NO

Molecular Weight: 252.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 172547-66-9 |

|---|---|

| Molecular Formula | C9H8Cl3NO |

| Molecular Weight | 252.5 g/mol |

| IUPAC Name | 2-chloro-N-[(2,3-dichlorophenyl)methyl]acetamide |

| Standard InChI | InChI=1S/C9H8Cl3NO/c10-4-8(14)13-5-6-2-1-3-7(11)9(6)12/h1-3H,4-5H2,(H,13,14) |

| Standard InChI Key | KHAAHPMRFJVUQZ-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C(=C1)Cl)Cl)CNC(=O)CCl |

| Canonical SMILES | C1=CC(=C(C(=C1)Cl)Cl)CNC(=O)CCl |

Introduction

2-Chloro-N-(2,3-dichloro-benzyl)-acetamide is a synthetic organic compound with a molecular formula of C12H14Cl3NO and a molecular weight of approximately 296.6 g/mol, although some sources may list it as C9H8Cl3NO with a molecular weight of 252.5 g/mol, likely due to variations in reported structures or errors in documentation. This compound is characterized by its chloro-substituted benzyl group and an acetamide moiety, which are crucial for its chemical and biological properties.

Synthesis of 2-Chloro-N-(2,3-dichloro-benzyl)-acetamide

The synthesis of this compound typically involves the reaction of 2,3-dichlorobenzylamine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is often carried out in a solvent like dichloromethane at a temperature range of 0-5°C to control the exothermic nature of the reaction.

Research Applications

This compound is used as an intermediate in the synthesis of more complex organic molecules and has been investigated for its potential as a biochemical probe to study enzyme activities and protein interactions. Additionally, it is explored for its therapeutic properties, including antimicrobial and anticancer activities.

Safety and Handling

Handling of 2-Chloro-N-(2,3-dichloro-benzyl)-acetamide requires caution due to its potential to cause skin and eye irritation, as well as respiratory irritation. It is classified under specific hazard categories and should only be used in research settings under proper supervision .

Table 2: Antimicrobial Activity of Chloroacetamide Derivatives

| Compound Code | E. coli (mm) | P. aeruginosa (mm) | S. aureus (mm) |

|---|---|---|---|

| 3a | 7 | 16 | No zone |

| 3b | 26 | 23 | 25 |

| 3c | 30 | 35 | 36 |

| 3d | 27 | 29 | 30 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume